molecular formula C18H28IN3O4 B283205 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide

2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide

Cat. No. B283205
M. Wt: 477.3 g/mol
InChI Key: CTKZGVXBCBNHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amiloride analogs, which are known to block the activity of certain ion channels in cells. In

Scientific Research Applications

2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the main areas of interest is in the study of ion channels, specifically the Na+/H+ exchanger (NHE), which plays a crucial role in regulating intracellular pH and cell volume. 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to selectively block the activity of NHE, making it a valuable tool for studying the role of this ion channel in various physiological processes, such as cell proliferation, migration, and apoptosis.
In addition to its use in studying ion channels, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has also been investigated for its potential applications in cancer research. Several studies have shown that 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.

Mechanism of Action

The mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves its ability to selectively block the activity of NHE, which is responsible for regulating intracellular pH and cell volume. By inhibiting NHE, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can affect various physiological processes that depend on proper pH regulation, such as cell proliferation, migration, and apoptosis. The exact mechanism by which 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide affects NHE activity is still being studied, but it is thought to involve the binding of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide to a specific site on the ion channel, thereby preventing the exchange of Na+ and H+ ions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide are complex and depend on the specific experimental conditions and cell types being studied. In general, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to affect various cellular processes, such as proliferation, migration, and apoptosis, by altering intracellular pH and cell volume. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide in lab experiments is its specificity for NHE, which allows for selective inhibition of this ion channel without affecting other cellular processes. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide is relatively easy to synthesize and can be obtained in high purity and yield. However, there are also some limitations to using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, such as its potential toxicity at high concentrations and its potential off-target effects on other ion channels or cellular processes.

Future Directions

There are several future directions for research on 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its potential applications in scientific research. One area of interest is in the development of more selective and potent inhibitors of NHE, which could be used to study the role of this ion channel in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its effects on other ion channels and cellular processes. Finally, there is potential for the development of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide-based therapies for cancer and other diseases, although more research is needed to fully explore this possibility.

Synthesis Methods

The synthesis of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves several steps, starting with the reaction of 2,6-diiodoanisole with ethoxyacetic acid in the presence of a base to form 2-ethoxy-6-iodoanisole. This intermediate is then reacted with 3-(4-morpholinyl)propylamine and formaldehyde to form the final product, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide. The synthesis method has been described in detail in several research papers, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.

properties

Molecular Formula

C18H28IN3O4

Molecular Weight

477.3 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28IN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23)

InChI Key

CTKZGVXBCBNHFZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N

Origin of Product

United States

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